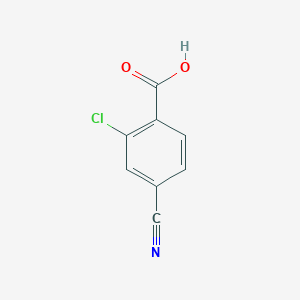

2-Chloro-4-cyanobenzoic acid

Overview

Description

2-Chloro-4-cyanobenzoic acid is an organic compound with the molecular formula C7H4ClNO2. It is a white crystalline solid with a melting point of 86-87°C. It is commonly used in the synthesis of other compounds and has a wide range of scientific applications.

Scientific Research Applications

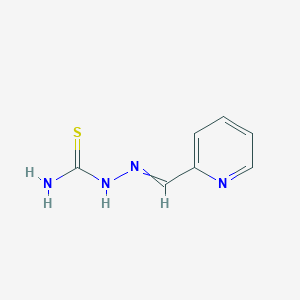

Tautomeric Equilibria Study : 2-Cyanobenzoic acids, closely related to 2-Chloro-4-cyanobenzoic acid, show interesting tautomeric equilibria in gas, solution, and solid phases. These equilibria were studied using mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy, highlighting their importance in various scientific fields (Iglesias, Ruiz, & Allegretti, 2012).

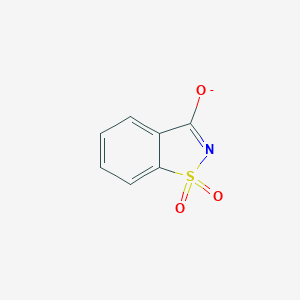

Molecular Salts and Cocrystals : Research on 2-Chloro-4-nitrobenzoic acid, a compound structurally similar to 2-Chloro-4-cyanobenzoic acid, demonstrated its use as an antiviral agent and in immune deficiency diseases. A study explored its molecular salts and cocrystals, emphasizing the role of halogen bonds in these structures, which could be relevant for the design of pharmaceuticals and materials (Oruganti et al., 2017).

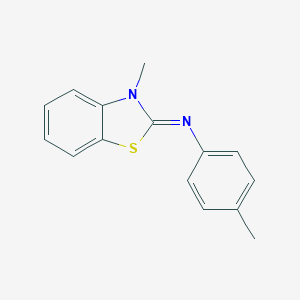

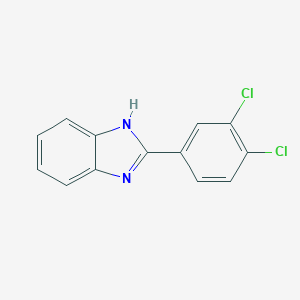

Heterocyclic Synthesis : 4-Chloro-2-fluoro-5-nitrobenzoic acid, with functional groups similar to those in 2-Chloro-4-cyanobenzoic acid, has been used as a building block for synthesizing various nitrogenous heterocycles, which are important in drug discovery. This compound facilitated the preparation of benzimidazoles, benzotriazoles, and other heterocycles (Křupková et al., 2013).

Photodecomposition Studies : Studies on chlorobenzoic acids, which share a chloro-substituent with 2-Chloro-4-cyanobenzoic acid, revealed their behavior under ultraviolet irradiation. This research could be relevant for understanding the photostability and decomposition pathways of similar compounds (Crosby & Leitis, 1969).

Polymorphic Systems Study : The polymorphic system of 2-chloro-4-nitrobenzoic acid, structurally related to 2-Chloro-4-cyanobenzoic acid, was investigated, providing insights into the solid-state behavior and crystal structures of such compounds (Barsky et al., 2008).

Fluorescent Emission in Coordination Polymers : A study on the coordination polymer of 4-cyanobenzoic acid, which shares the cyanobenzoic acid moiety with 2-Chloro-4-cyanobenzoic acid, showed strong blue fluorescent emission. This research suggests potential applications in materials science and sensing technologies (Yuan et al., 2001).

Mechanism of Action

Mode of Action

The cyano group can act as an electron-withdrawing group, making the benzene ring more susceptible to electrophilic attack . The carboxylic acid group can participate in acid-base reactions .

Pharmacokinetics

It has a high gastrointestinal absorption and is BBB permeant, suggesting good bioavailability . Its Log Po/w values suggest moderate lipophilicity, which can affect its distribution in the body .

Action Environment

The action of 2-Chloro-4-cyanobenzoic acid can be influenced by various environmental factors. For instance, its solubility can affect its absorption and distribution in the body . Additionally, factors such as pH and temperature can influence its stability and reactivity.

properties

IUPAC Name |

2-chloro-4-cyanobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClNO2/c9-7-3-5(4-10)1-2-6(7)8(11)12/h1-3H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTROYYKGGOPEPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-cyanobenzoic acid | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B184962.png)

![2-Phenylnaphtho[2,1-b]furan](/img/structure/B184984.png)